

Application Note: Synthesis of Functionalized Azetidines from Azabicyclobutanes

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Compound of Interest

Compound Name:	<i>Bicyclo[1.1.0]butane-1-carboxylic acid</i>
CAS No.:	30493-99-3
Cat. No.:	B1628959

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Executive Summary

The azetidine core (a saturated 4-membered nitrogen heterocycle) has emerged as a privileged motif in modern drug discovery.^{[1][2]} It offers a critical balance of metabolic stability and conformational rigidity, often serving as a superior bioisostere for gem-dimethyl groups or piperidines. However, traditional cyclization methods to access 3-substituted azetidines are often low-yielding due to unfavorable enthalpic and entropic factors.

This guide details the Strain-Release Functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). By harnessing the immense ring strain energy (~66 kcal/mol) of the ABB core, researchers can drive thermodynamically favorable ring-opening reactions to install complex functionality at the difficult-to-access C3 position. We present two complementary methodologies: Nucleophilic Strain-Release (Polar) and Radical-Mediated Functionalization (Photoredox).

Strategic Rationale & Mechanism

Why Azabicyclobutanes (ABBs)?

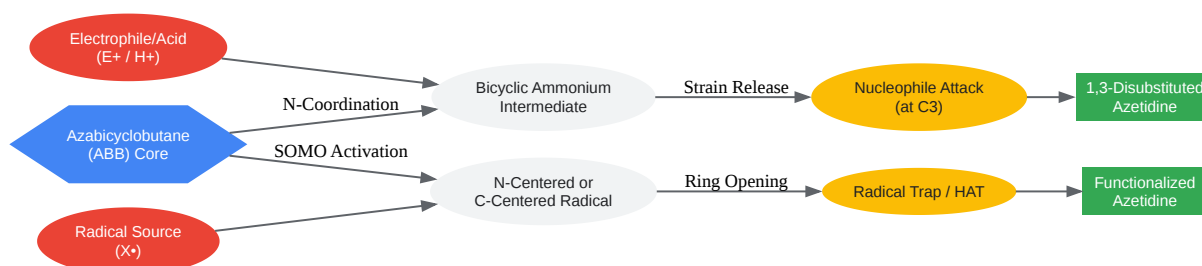
The ABB scaffold represents a "spring-loaded" electrophile. Unlike flat aromatic systems, ABBs provide a vector to access high-

architectures ("escaping flatland"), which correlates with improved clinical success rates for drug candidates.

- **Bond Distortion:** The central C1–C3 bond is highly distorted, possessing significant π -character despite being formally a σ -bond.
- **Reactivity Divergence:** The bridgehead nitrogen (N1) is nucleophilic, while the bridgehead carbon (C3) becomes electrophilic upon N-activation. This allows for divergent functionalization based on the reaction manifold (Polar vs. Radical).[3]

Pathway Analysis

The following diagram illustrates the divergent mechanistic pathways available for ABB ring opening.



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Figure 1: Divergent reaction manifolds for ABBs. The polar pathway (top) utilizes N-activation followed by C3-nucleophilic attack. The radical pathway (bottom) proceeds via homolytic cleavage.

Methodology 1: Nucleophilic Strain-Release (Polar)

This protocol is based on the "Strain-Release Amination" strategy popularized by the Baran Lab.[4] It is ideal for installing heteroatom nucleophiles (amines, thiols, alcohols) at the C3 position.

Critical Mechanistic Insight

ABBs are acid-sensitive.[5] Direct treatment with strong acid often leads to polymerization. The key is controlled protonation or Lewis acid activation to generate a transient bicyclic ammonium species, which is then rapidly intercepted by the nucleophile.

Protocol: Synthesis of 3-Amino Azetidines

Target: Synthesis of N-Boc-3-(benzylamino)azetidine.

Reagents & Materials

- Substrate: 1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Boc-ABB). Note: Boc-ABB is commercially available or synthesizable from epichlorohydrin.
- Nucleophile: Benzylamine (1.2 equiv).
- Catalyst/Additive: Lithium Triflate (LiOTf) or mild Bronsted acid (e.g., acetic acid).
- Solvent: Dichloromethane (DCM) or HFIP (Hexafluoroisopropanol) for difficult substrates.

Step-by-Step Workflow

- Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
- Solvation: Add Boc-ABB (1.0 mmol, 155 mg) and dissolve in anhydrous DCM (5.0 mL, 0.2 M).
- Nucleophile Addition: Add Benzylamine (1.2 mmol, 131 μ L) via syringe.
- Activation (The Trigger):

- Option A (Mild): Add LiOTf (0.1 equiv) as a Lewis Acid catalyst.
- Option B (HFIP): If reactivity is low, add HFIP (2.0 equiv) as a hydrogen-bond donor activator.
- Causality: The additive coordinates to the bridgehead nitrogen, weakening the C1-C3 bond without causing immediate decomposition.
- Reaction: Stir at Room Temperature (23 °C) for 4–16 hours.
 - Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄). Disappearance of the ABB spot and appearance of a more polar spot indicates conversion.
- Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary: Nucleophile Scope

Nucleophile Class	Conditions	Typical Yield	Notes
Primary Amines	LiOTf (10 mol%), DCM	75-90%	Excellent chemoselectivity.
Thiols	None (Spontaneous)	>90%	Highly nucleophilic; no catalyst needed.
Carboxylates	AcOH (1.0 equiv)	60-80%	Forms 3-acyloxy azetidines.
Alcohols	BF ₃ ·OEt ₂ (cat.)	40-65%	Requires stronger Lewis Acid; competitive polymerization.

Methodology 2: Radical-Mediated Functionalization (Photoredox)

This protocol leverages recent advances (e.g., Leonori, Dell'Amico) to access sulfonylated or alkylated azetidines, which are inaccessible via simple nucleophilic displacement.

Critical Mechanistic Insight

Sulfonyl radicals are electrophilic.[2] They add to the electron-rich C-C

-bond (or the N-lone pair depending on substitution) of the ABB. This generates a C-centered radical at C3, which is subsequently trapped (e.g., by H-atom abstraction or radical coupling).

Protocol: Photoredox Synthesis of 3-Sulfonyl Azetidines

Target: Synthesis of 1-Boc-3-(tosyl)azetidine.

Reagents & Materials

- Substrate: Boc-ABB (0.5 mmol).
- Radical Precursor: Tosyl Chloride (TsCl) (1.5 equiv).
- Photocatalyst: Eosin Y (2 mol%) or Ru(bpy)₃Cl₂ (1 mol%).
- Base: Na₂CO₃ (2.0 equiv) - neutralizes HCl generated.
- Solvent: Acetonitrile/H₂O (9:1).
- Light Source: Blue LED (450-465 nm).

Step-by-Step Workflow

- Setup: In an 8 mL clear glass vial equipped with a stir bar, combine Boc-ABB (0.5 mmol) and Tosyl Chloride (0.75 mmol).
- Catalyst Addition: Add Eosin Y (0.01 mmol).
- Solvent & Base: Add Acetonitrile/H₂O mixture (2.5 mL) and Na₂CO₃ (1.0 mmol).

- Note: Degassing is recommended. Sparge with Nitrogen for 5 minutes. Oxygen can quench the excited state of the photocatalyst.
- Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously. Use a fan to keep the reaction at ambient temperature (prevent heating from LEDs).
- Reaction Duration: Irradiate for 12–18 hours.
 - Self-Validation: The reaction mixture often changes color (bleaching of Eosin Y) as the cycle progresses.
- Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash with brine.
- Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Critical Parameters

Stability of ABBs

- Problem: ABBs degrade upon storage.
- Solution: Store ABBs at -20°C under Argon. If synthesizing in situ (e.g., from tribromide precursors), use immediately.
- Check: Verify purity by NMR before use. Pure ABBs show characteristic upfield bridgehead protons (2.0–2.5 ppm).

Polymerization vs. Ring Opening

- Problem: Oligomerization of the ABB core (formation of poly-azetidines).
- Cause: Concentration too high or acid catalyst too strong.
- Fix:
 - Dilute reaction to 0.1 M or 0.05 M.

- Switch from strong Lewis acids (BF₃) to milder activators (LiOTf, HFIP).
- Add the ABB slowly to the nucleophile/catalyst mixture.

Regioselectivity (C3 vs N1)

- Insight: In radical manifolds, the initial radical addition usually occurs at the position that generates the most stable radical intermediate. For N-substituted ABBs, radical attack at the bridgehead C-C bond is common, leading to 1,3-substitution.

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